molecular formula C25H19ClN4O4S B11056316 ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

Cat. No.: B11056316
M. Wt: 507.0 g/mol
InChI Key: QADIQUJZTNKGKH-UHFFFAOYSA-N
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Description

Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be achieved through a transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature. This environmentally benign protocol allows for the efficient formation of the tricyclic structure with good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes are likely to be employed to scale up the production. The use of renewable starting materials and mild reaction conditions would be essential to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced analogs, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate can be compared with other similar tricyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thia and tetrazatricyclic moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19ClN4O4S

Molecular Weight

507.0 g/mol

IUPAC Name

ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate

InChI

InChI=1S/C25H19ClN4O4S/c1-4-34-25(32)18-13(2)27-23-20(19(18)14-5-7-15(26)8-6-14)21-22(35-23)24(31)30(29-28-21)16-9-11-17(33-3)12-10-16/h5-12H,4H2,1-3H3

InChI Key

QADIQUJZTNKGKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)N(N=N4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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